1-Propanol-d8

Catalog No.
S788212
CAS No.
61393-63-3
M.F
C3H8O
M. Wt
68.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanol-d8

CAS Number

61393-63-3

Product Name

1-Propanol-d8

IUPAC Name

1,1,1,2,2,3,3-heptadeuterio-3-deuteriooxypropane

Molecular Formula

C3H8O

Molecular Weight

68.14 g/mol

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D

InChI Key

BDERNNFJNOPAEC-RIZALVEQSA-N

SMILES

CCCO

Canonical SMILES

CCCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]

Isotope Labeling Studies

  • -Propanol-d8 is isotopically labeled with deuterium (D), a stable isotope of hydrogen. This substitution alters the molecule's behavior slightly, allowing scientists to track its movement and interactions within a system.
  • In biological research, 1-Propanol-d8 can be used to label biomolecules like proteins or lipids. This allows researchers to differentiate between newly synthesized molecules and pre-existing ones, providing insights into cellular processes like metabolism or protein turnover. [Source: NIH National Institute of General Medical Sciences, ]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • -Propanol-d8 is a common solvent used in NMR spectroscopy, a technique that provides detailed information about the structure and dynamics of molecules.
  • Its high deuterium content minimizes interference from the solvent's signal in the NMR spectrum, allowing researchers to focus on the signals of interest from the target molecule. Additionally, 1-Propanol-d8's solubility in both water and organic solvents makes it versatile for studying a wide range of samples. [Source: Bruker, ]

Chemical Research

  • -Propanol-d8 can be used as a reactant or solvent in various chemical reactions.
  • Its deuterium substitution can be used to probe reaction mechanisms or investigate kinetic isotope effects, which provide information about the bond-breaking and bond-forming steps in a reaction. [Source: Royal Society of Chemistry, ]

1-Propanol-d8, also known as deuterated propanol or deuterated propyl alcohol, is an organic solvent with the chemical formula CD3CD2CD2OD. It is a colorless liquid with a pungent odor similar to that of its non-deuterated counterpart, 1-propanol. The distinguishing feature of 1-Propanol-d8 is the substitution of hydrogen atoms with deuterium, an isotope of hydrogen. This isotopic labeling enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it provides clearer signals due to the differences in nuclear spin properties between hydrogen and deuterium .

Akin to those of 1-propanol. Key reactions include:

  • Oxidation: It can be oxidized to produce propionaldehyde-d7 and subsequently to propionic acid-d7 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) as follows:
    CD3CD2CD2OD+KMnO4CD3CD2CHO+H2O\text{CD}_3\text{CD}_2\text{CD}_2\text{OD}+\text{KMnO}_4\rightarrow \text{CD}_3\text{CD}_2\text{CHO}+\text{H}_2\text{O}
  • Reduction: The compound can also be subjected to reduction using lithium aluminum hydride (LiAlH4) to yield propane-d8.
  • Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by halides when treated with hydrogen halides (HX):
    CD3CD2CD2OD+HXCD3CD2CD2X+H2O\text{CD}_3\text{CD}_2\text{CD}_2\text{OD}+\text{HX}\rightarrow \text{CD}_3\text{CD}_2\text{CD}_2\text{X}+\text{H}_2\text{O}

These reactions illustrate the versatility of 1-Propanol-d8 in organic synthesis and analytical chemistry .

1-Propanol-d8 exhibits biological activity primarily through its role as a solvent and reagent in biochemical studies. It interacts with various enzymes and proteins, facilitating insights into metabolic pathways and reaction mechanisms. The presence of deuterium alters reaction kinetics, allowing researchers to study isotope effects and enzyme specificity. For instance, it can be utilized to investigate the activity of alcohol dehydrogenases, which catalyze the oxidation of alcohols .

In terms of safety, 1-Propanol-d8 is thought to have effects similar to those of ethanol but may be more potent. Toxicological studies indicate that it can induce metabolic acidosis and intoxication at high doses .

The synthesis of 1-Propanol-d8 typically involves the isotopic exchange reaction between 1-propanol and heavy water (D2O). This process replaces hydrogen atoms in 1-propanol with deuterium from heavy water. The general reaction can be represented as:

CH3CH2CH2OH+D2OCD3CD2CD2OD+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}+\text{D}_2\text{O}\rightarrow \text{CD}_3\text{CD}_2\text{CD}_2\text{OD}+\text{H}_2\text{O}

Following this reaction, purification steps are necessary to isolate the desired product with high isotopic purity. Industrially, similar methods are employed under controlled conditions to maximize yield .

1-Propanol-d8 finds extensive applications in scientific research due to its unique isotopic properties:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent for NMR studies, providing distinct signals due to deuterium labeling.
  • Metabolic Studies: Its use in tracing metabolic pathways helps elucidate mechanisms in biochemistry.
  • Chemical Synthesis: It acts as a reagent in various organic reactions, including oxidation and substitution processes.

Additionally, its properties make it suitable for applications in pharmaceuticals and analytical chemistry where precise measurements are crucial .

Interaction studies involving 1-Propanol-d8 often focus on its role as a solvent or reagent in biochemical assays. The presence of deuterium significantly influences the behavior of enzymes and proteins during reactions. For example, studies on alcohol dehydrogenases using 1-Propanol-d8 can reveal insights into enzyme kinetics and substrate specificity due to the altered vibrational frequencies associated with deuterium .

Several compounds are structurally similar to 1-Propanol-d8, each offering unique properties:

Compound NameChemical FormulaDescription
1-PropanolC3H8ONon-deuterated form; widely used as a solvent and disinfectant.
2-PropanolC3H8OIsomeric form; commonly known as isopropanol; used as a solvent and cleaner.
1-Propanol-3,3,3-d3C3H9D3OAnother deuterated form with three deuterium atoms at the terminal methyl group; used for specific NMR studies.
1-Propanol-1,1-d2C3H6D2ODeuterated form with two deuterium atoms at the first carbon; useful for isotopic labeling studies.

Uniqueness: The primary distinction of 1-Propanol-d8 lies in its complete deuteration (eight deuterium atoms), which provides enhanced isotopic labeling compared to other similar compounds. This makes it particularly valuable for detailed studies in NMR spectroscopy and other analytical techniques .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

(~2~H_7_)Propan-1-(~2~H)ol

Dates

Modify: 2023-08-15

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